SC99

Description

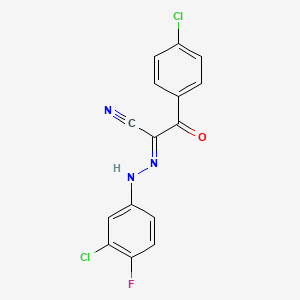

Structure

3D Structure

Properties

IUPAC Name |

(1E)-N-(3-chloro-4-fluoroanilino)-2-(4-chlorophenyl)-2-oxoethanimidoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2FN3O/c16-10-3-1-9(2-4-10)15(22)14(8-19)21-20-11-5-6-13(18)12(17)7-11/h1-7,20H/b21-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKULFSMYRSFHKE-KGENOOAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C(=NNC2=CC(=C(C=C2)F)Cl)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C(=N/NC2=CC(=C(C=C2)F)Cl)/C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of SC99: A Selective JAK2-STAT3 Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC99 is an orally active small molecule that selectively inhibits the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway by targeting the Janus Kinase 2 (JAK2). By docking into the ATP-binding pocket of JAK2, this compound effectively inhibits its phosphorylation and subsequent activation of STAT3. This disruption of the JAK2-STAT3 pathway leads to the downregulation of various STAT3-modulated genes critical for cell survival and proliferation. This compound has demonstrated potent anti-myeloma and anti-thrombotic activities in preclinical studies, suggesting its therapeutic potential in malignancies and other diseases characterized by aberrant STAT3 signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a selective inhibitor of the JAK2-STAT3 signaling pathway. Its primary mechanism of action involves the direct inhibition of JAK2, a key upstream kinase responsible for the phosphorylation and activation of STAT3.

Key Points:

-

Direct Target: this compound docks into the ATP-binding pocket of JAK2, preventing its autophosphorylation and activation.[1][2][3]

-

Downstream Effect: By inhibiting JAK2, this compound prevents the phosphorylation of STAT3 at tyrosine 705 (p-STAT3).[1][2][3]

-

Inhibition of Nuclear Translocation: The lack of STAT3 phosphorylation prevents its dimerization and subsequent translocation from the cytoplasm to the nucleus.[4]

-

Transcriptional Repression: In the absence of nuclear p-STAT3, the transcription of STAT3 target genes is suppressed. These genes include those involved in cell survival (Bcl-2, Bcl-xL), cell cycle progression (Cyclin D2, E2F-1), and angiogenesis (VEGF).[1][2][3]

-

Selectivity: this compound demonstrates selectivity for the JAK2-STAT3 pathway, with no significant inhibitory effects on other kinases such as AKT, ERK, mTOR, and c-Src at effective concentrations.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments investigating the activity of this compound.

Table 1: In Vitro Efficacy of this compound in Multiple Myeloma (MM) Cell Lines

| Cell Line | Assay | Concentration (µM) | Duration (hours) | Observed Effect |

| OPM2, U266, JJN3, RPMI-8226 | Cell Viability | 10 | 72 | Significant induction of cell death[1] |

| OPM2 | Apoptosis (Annexin V) | Not Specified | 24 | >20% of cells underwent apoptosis[1] |

| OPM2 | JAK2 Phosphorylation | 2.5 | Not Specified | Inhibition of JAK2 phosphorylation[1][3] |

| OPM2 (IL-6 stimulated) | STAT3 Phosphorylation | Not Specified | Pre-treated | Repression of IL-6-stimulated STAT3 activation[1][3] |

Table 2: In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models

| Xenograft Model | Dosage (mg/kg) | Administration Route | Dosing Schedule | Outcome |

| OPM2 Xenograft | 30 | Oral | Daily | Marked decrease in tumor growth within 10 days[1][2] |

| U266 Xenograft | 30 | Oral | Daily | Significant suppression of tumor growth[1] |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound within the JAK2-STAT3 signaling pathway.

Caption: Mechanism of this compound action on the JAK2-STAT3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability of multiple myeloma cell lines.

Protocol:

-

Cell Seeding: Seed multiple myeloma cells (e.g., OPM2, U266, JJN3, RPMI-8226) in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (or vehicle control, DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Phosphorylated Proteins

Objective: To assess the effect of this compound on the phosphorylation status of JAK2 and STAT3.

Protocol:

-

Cell Lysis: Treat multiple myeloma cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-JAK2, JAK2, p-STAT3 (Tyr705), STAT3, or a loading control (e.g., GAPDH) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for STAT3 Nuclear Translocation

Objective: To visualize the effect of this compound on the subcellular localization of STAT3.

Protocol:

-

Cell Culture and Treatment: Grow OPM2 cells on coverslips and starve overnight. Treat with this compound or DMSO for 2 hours, followed by stimulation with 50 ng/mL of IL-6 for 20 minutes.[4]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Blocking: Block with 1% BSA in PBS.

-

Primary Antibody Staining: Incubate with primary antibodies against total STAT3 and p-STAT3.

-

Secondary Antibody Staining: Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 for p-STAT3 and Alexa Fluor 594 for total STAT3).

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Analyze the subcellular distribution of STAT3 and p-STAT3 using confocal microscopy.

In Vivo Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a multiple myeloma xenograft model.

Protocol:

-

Cell Line: Use a human multiple myeloma cell line such as OPM-2.

-

Animal Model: Utilize 4-6 week old male BALB/c nude mice.

-

Tumor Implantation: Subcutaneously inject 5 x 10⁶ OPM-2 cells in 100 µL of PBS into the right flank of each mouse.

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at a dose of 30 mg/kg daily. The control group receives the vehicle.

-

Monitoring: Measure tumor volume and body weight every other day.

-

Endpoint: At the end of the study (e.g., after 14 or 28 days), euthanize the mice and excise the tumors for weight measurement and further analysis.

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for key experimental procedures.

Caption: Workflow for Western Blot Analysis.

Caption: Workflow for the In Vivo Xenograft Model.

References

- 1. oncotarget.com [oncotarget.com]

- 2. A novel small molecule agent displays potent anti-myeloma activity by inhibiting the JAK2-STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel small molecule agent displays potent anti-myeloma activity by inhibiting the JAK2-STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openi.nlm.nih.gov [openi.nlm.nih.gov]

SC99: A Selective STAT3 Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein in cellular signaling, playing a crucial role in cell growth, survival, and differentiation.[1] Its constitutive activation is a hallmark of numerous human cancers, including multiple myeloma, making it a compelling target for therapeutic intervention. SC99 has been identified as a novel, orally active small molecule that selectively inhibits the JAK2-STAT3 signaling pathway, demonstrating potent anti-myeloma and anti-thrombotic activities.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its inhibitory effect on the STAT3 signaling pathway primarily by targeting the upstream kinase, Janus Kinase 2 (JAK2).[2][4] Computational docking studies have shown that this compound fits into the ATP-binding pocket of JAK2.[1] By inhibiting JAK2, this compound prevents the phosphorylation of STAT3 at Tyr705, a critical step for its activation, dimerization, and subsequent translocation to the nucleus to regulate gene expression.[2][4]

Importantly, this compound demonstrates high selectivity for the JAK2-STAT3 axis. It does not significantly inhibit the phosphorylation of other key signaling kinases such as AKT, ERK, mTOR, or c-Src, even at concentrations up to 20 μM, suggesting minimal off-target effects.[1][2]

Signaling Pathway

The canonical JAK-STAT signaling pathway, and the inhibitory action of this compound, are depicted below.

Quantitative Data

The efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound in Multiple Myeloma (MM) Cell Lines

| Cell Line | Assay | Endpoint | Result |

| OPM2, U266, RPMI-8226, JJN3, INA-6 | Western Blot | p-STAT3 (Tyr705) Inhibition | Concentration-dependent inhibition |

| OPM2 | Western Blot | p-JAK2 Inhibition | Concentration-dependent inhibition |

| Various MM cell lines | Trypan Blue Exclusion | Cell Death | >80% cell death at 10 µM after 72h |

| OPM2 | Annexin V Staining | Apoptosis | >20% apoptotic cells at 10 µM after 24h |

Data extracted from Zhang et al., Oncotarget, 2016.[4]

Table 2: In Vivo Efficacy of this compound in a Multiple Myeloma Xenograft Model

| Cell Line | Mouse Model | Treatment | Duration | Outcome |

| OPM2 | Nude Mice | 30 mg/kg/day, oral | 14 days | >40% tumor growth suppression |

| JJN3 | Nude Mice | 30 mg/kg/day, oral | 28 days | Significant delay in tumor growth |

Data extracted from Zhang et al., Oncotarget, 2016.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the procedures described in the primary literature.

Western Blot Analysis of p-STAT3 and p-JAK2

This protocol describes the detection of phosphorylated STAT3 and JAK2 in multiple myeloma cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: Multiple myeloma cell lines (e.g., OPM2, U266) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are treated with varying concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24 hours).

-

Cell Lysis: Cells are harvested, washed with PBS, and lysed on ice using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 30-50 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for p-STAT3 (Tyr705), total STAT3, p-JAK2, total JAK2, and a loading control (e.g., β-actin).

-

Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (Trypan Blue Exclusion)

This assay measures the percentage of viable cells after treatment with this compound.

Methodology:

-

Cell Seeding and Treatment: Multiple myeloma cells are seeded in 96-well plates and treated with various concentrations of this compound or DMSO for a specified time (e.g., 72 hours).[4]

-

Cell Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution.

-

Cell Counting: The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer under a light microscope.

-

Calculation: The percentage of cell viability is calculated as: (Number of viable cells / Total number of cells) x 100.

In Vivo Xenograft Model

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse model of multiple myeloma.

Methodology:

-

Cell Implantation: Human multiple myeloma cells (e.g., OPM2 or JJN3) are injected subcutaneously into the flanks of immunodeficient mice (e.g., nude mice).[5]

-

Tumor Development and Treatment Initiation: Tumors are allowed to grow until they are palpable. The mice are then randomized into treatment and control groups. The treatment group receives daily oral administration of this compound (e.g., 30 mg/kg), while the control group receives the vehicle.[1][5]

-

Monitoring: Tumor volume is measured regularly (e.g., every other day) using calipers. Mouse body weight is also monitored as an indicator of toxicity.[5]

-

Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as western blotting to assess the levels of p-STAT3 in the tumor tissue.

IL-6-Induced STAT3 Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the effect of this compound on the translocation of p-STAT3 to the nucleus upon stimulation with Interleukin-6 (IL-6).[1][6]

Methodology:

-

Cell Culture and Starvation: OPM2 cells are cultured on coverslips and then starved overnight in a serum-free medium.[6]

-

Inhibitor Pre-treatment: Cells are pre-treated with this compound or DMSO for 2 hours.[1][6]

-

IL-6 Stimulation: Cells are then stimulated with IL-6 (e.g., 50 ng/ml) for 20 minutes to induce STAT3 phosphorylation and nuclear translocation.[1][6]

-

Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with an antibody against p-STAT3, followed by a fluorescently labeled secondary antibody. The nuclei are counterstained with DAPI.[6]

-

Imaging: The subcellular localization of p-STAT3 is visualized using confocal microscopy.[6]

Conclusion

This compound is a potent and selective inhibitor of the JAK2-STAT3 signaling pathway with demonstrated efficacy in preclinical models of multiple myeloma. Its oral bioavailability and targeted mechanism of action make it a valuable tool for cancer research and a promising candidate for further drug development. The data and protocols presented in this guide provide a comprehensive resource for scientists investigating STAT3 signaling and developing novel anti-cancer therapeutics.

References

- 1. oncotarget.com [oncotarget.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The novel STAT3 inhibitor WZ-2-033 causes regression of human triple-negative breast cancer and gastric cancer xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. A preclinical assay for chemosensitivity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SC99 in the JAK2-STAT3 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway, particularly the JAK2-STAT3 axis, is implicated in the pathogenesis of various malignancies, including multiple myeloma. SC99 has emerged as a selective inhibitor of the JAK2-STAT3 signaling cascade. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows.

Introduction to the JAK2-STAT3 Signaling Pathway

The JAK2-STAT3 signaling pathway is a principal signal transduction cascade initiated by the binding of cytokines and growth factors to their cognate receptors on the cell surface. This binding event induces receptor dimerization, leading to the trans-activation of receptor-associated JAK2 through autophosphorylation. Activated JAK2 then phosphorylates tyrosine residues on the cytoplasmic tails of the receptors, creating docking sites for the Src Homology 2 (SH2) domains of STAT3 proteins. Recruited STAT3 is subsequently phosphorylated by JAK2 at a critical tyrosine residue (Tyr705). This phosphorylation event triggers the dimerization of STAT3 monomers, which then translocate to the nucleus. In the nucleus, STAT3 dimers bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription. These target genes include key regulators of cell survival (e.g., Bcl-2, Bcl-xL), proliferation (e.g., Cyclin D2, E2F-1), and angiogenesis (e.g., VEGF).

This compound: A Selective Inhibitor of the JAK2-STAT3 Pathway

This compound is a small molecule inhibitor that selectively targets the JAK2-STAT3 signaling pathway.[1] Its mechanism of action involves docking into the ATP-binding pocket of the JAK2 kinase domain.[1] By occupying this pocket, this compound competitively inhibits the binding of ATP, which is essential for the kinase activity of JAK2. This inhibition prevents the autophosphorylation and activation of JAK2, and consequently, the subsequent phosphorylation and activation of STAT3.[1][2] this compound has demonstrated selectivity for the JAK2-STAT3 pathway, with no significant effects on other kinases associated with STAT3 signaling, such as AKT, ERK, and c-Src.[2][3]

Mechanism of Action of this compound

Figure 1: JAK2-STAT3 Signaling Pathway and this compound Inhibition.

Quantitative Data on this compound Activity

This compound has been shown to inhibit the JAK2-STAT3 pathway in a dose-dependent manner in various cancer cell lines, particularly in multiple myeloma.

| Parameter | Cell Line | Value | Reference |

| Inhibition of STAT3 Phosphorylation | OPM2 | Decreased at 2.5 µM, Complete at 10 µM | [2] |

| Induction of Apoptosis | OPM2, RPMI-8226 | 10 µM and 30 µM (72h) | [1] |

| JAK2 Kinase Inhibition (IC50) | N/A | Data not available in reviewed literature |

Key Experiments and Detailed Protocols

Western Blot for Phosphorylated and Total STAT3

This experiment is crucial for assessing the inhibitory effect of this compound on STAT3 phosphorylation.

Figure 2: Western Blot Experimental Workflow.

Protocol:

-

Cell Culture and Treatment:

-

Culture multiple myeloma cell lines (e.g., OPM2, RPMI-8226) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells at an appropriate density in 6-well plates.

-

Treat cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) for a specified duration (e.g., 30 minutes, 24 hours).[2]

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Western Transfer:

-

Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) detection system.

-

-

Stripping and Re-probing:

-

To assess total STAT3 levels, strip the membrane using a mild stripping buffer.

-

Wash the membrane and repeat the blocking and antibody incubation steps using a primary antibody for total STAT3, followed by the secondary antibody and detection.

-

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

Figure 3: MTT Assay Experimental Workflow.

Protocol:

-

Cell Seeding:

-

Seed multiple myeloma cells (e.g., OPM2, RPMI-8226) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of this compound (e.g., 0 to 50 µM) for a specified period (e.g., 72 hours).[1]

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control cells.

-

In Vitro JAK2 Kinase Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of JAK2.

Protocol:

-

Reaction Setup:

-

Prepare a reaction mixture containing recombinant human JAK2 enzyme, a specific peptide substrate, and ATP in a kinase assay buffer.

-

Add varying concentrations of this compound to the reaction wells.

-

-

Kinase Reaction:

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

-

Detection:

-

Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

-

-

Data Analysis:

-

Plot the percentage of JAK2 inhibition against the concentration of this compound to determine the IC50 value.

-

Downstream Effects of this compound-Mediated JAK2-STAT3 Inhibition

Inhibition of the JAK2-STAT3 pathway by this compound leads to the downregulation of STAT3 target genes.[4] This includes:

-

Anti-apoptotic proteins: Bcl-2, Bcl-xL

-

Cell cycle regulators: Cyclin D2, E2F-1

-

Angiogenesis factors: VEGF

The suppression of these genes contributes to the observed anti-myeloma effects of this compound, including the induction of apoptosis and inhibition of cell proliferation.[2][4]

Conclusion

This compound is a potent and selective inhibitor of the JAK2-STAT3 signaling pathway, demonstrating significant anti-myeloma activity in preclinical studies. Its mechanism of action, centered on the inhibition of JAK2 kinase activity, leads to the suppression of STAT3 phosphorylation and the downregulation of key genes involved in cancer cell survival and proliferation. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other JAK2-STAT3 inhibitors, which hold promise as therapeutic agents for the treatment of multiple myeloma and other malignancies driven by aberrant JAK-STAT signaling. Further studies are warranted to determine the precise in vitro IC50 value for JAK2 kinase inhibition and to fully elucidate the clinical potential of this compound.

References

SC99's effect on STAT3 phosphorylation

An In-depth Technical Guide on the Effect of SC99 on STAT3 Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular processes such as proliferation and apoptosis, and its constitutive activation is a hallmark of numerous cancers, including multiple myeloma. The phosphorylation of STAT3 at the Tyr705 residue is a pivotal event for its dimerization, nuclear translocation, and function as a transcription factor. This document provides a comprehensive technical overview of this compound, a small molecule inhibitor, and its effects on STAT3 phosphorylation. This compound selectively targets the JAK2-STAT3 signaling pathway, demonstrating potent anti-myeloma activity both in vitro and in vivo. This guide consolidates key quantitative data, detailed experimental methodologies, and visual diagrams of the underlying molecular pathways and workflows.

Mechanism of Action

This compound is an orally active and selective inhibitor of the JAK2-STAT3 pathway.[1][2][3] Mechanistically, this compound docks into the ATP-binding pocket of Janus Kinase 2 (JAK2), a primary upstream kinase responsible for STAT3 activation. By inhibiting the kinase activity of JAK2, this compound effectively prevents the phosphorylation of STAT3 at Tyr705.[1][3] This action blocks the subsequent STAT3 dimerization and nuclear translocation required for its transcriptional activity.[1][3]

Notably, this compound exhibits high selectivity; it dose-dependently suppresses STAT3 phosphorylation but does not affect the phosphorylation levels of STAT1 or STAT5.[1][3] Furthermore, it shows no significant inhibitory effect on other associated kinases like AKT, ERK, and c-Src, underscoring its targeted activity within the JAK2-STAT3 axis.[1][2][3]

References

- 1. oncotarget.com [oncotarget.com]

- 2. A novel small molecule agent displays potent anti-myeloma activity by inhibiting the JAK2-STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel small molecule agent displays potent anti-myeloma activity by inhibiting the JAK2-STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

SC99: A Novel STAT3 Inhibitor with Potent Anti-Thrombotic Activity

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SC99 is a novel, orally active small molecule that demonstrates significant potential as an anti-thrombotic agent. It functions as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) by targeting the Janus kinase 2 (JAK2)-STAT3 signaling pathway. Preclinical studies have revealed that this compound effectively inhibits platelet activation and aggregation, key processes in the formation of thrombi, without significantly prolonging bleeding time. This technical guide provides a comprehensive overview of the anti-thrombotic properties of this compound, including its mechanism of action, quantitative data from key preclinical experiments, and detailed experimental protocols.

Introduction

Thrombotic disorders, including myocardial infarction and stroke, are leading causes of morbidity and mortality worldwide. A central event in the pathophysiology of these diseases is the aberrant activation and aggregation of platelets. The JAK2-STAT3 signaling pathway has emerged as a critical regulator of platelet function. This compound, a selective inhibitor of this pathway, presents a promising therapeutic strategy for the management of thrombotic diseases.

Mechanism of Action

This compound exerts its anti-thrombotic effects by selectively inhibiting the JAK2-STAT3 signaling pathway. It docks into the ATP-binding pocket of JAK2, thereby inhibiting the phosphorylation of both JAK2 and its downstream target, STAT3.[1][2] This inhibition of STAT3 phosphorylation prevents its activation and subsequent downstream signaling events that are crucial for platelet activation and aggregation.[1] Notably, this compound does not affect other signaling pathways involved in platelet activation, such as those mediated by AKT, p65, or Src.[1]

Quantitative Data on Anti-Platelet Activity

The anti-platelet efficacy of this compound has been demonstrated in a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings.

| In Vitro Assay | Agonist | This compound Concentration | Effect | Reference |

| Platelet Aggregation | Collagen (2 µg/mL) | Dose-dependent | Inhibition of platelet aggregation | [1] |

| Thrombin (0.02 U/mL) | Dose-dependent | Inhibition of platelet aggregation | [1] | |

| P-selectin Expression | Thrombin | Dose-dependent | Inhibition of P-selectin expression | [1] |

| Fibrinogen Binding | Thrombin | Dose-dependent | Inhibition of fibrinogen binding | [1] |

| Platelet Spreading | Fibrinogen | Dose-dependent | Inhibition of platelet spreading | [1] |

| Clot Retraction | Thrombin | Dose-dependent | Inhibition of clot retraction | [1] |

| In Vivo Model | Method | This compound Administration | Effect | Reference |

| Mouse Model of Thrombosis | Ferric Chloride (FeCl3)-induced carotid artery injury | Intravenous injection | Inhibition of thrombus formation | [1] |

Signaling Pathway and Experimental Workflows

JAK2-STAT3 Signaling Pathway in Platelets

The following diagram illustrates the JAK2-STAT3 signaling cascade in platelets and the point of inhibition by this compound.

Caption: The JAK2-STAT3 signaling pathway in platelets and the inhibitory action of this compound.

Experimental Workflow for In Vitro Platelet Function Assays

The following diagram outlines the general workflow for the in vitro evaluation of this compound's anti-platelet activity.

Caption: General experimental workflow for in vitro platelet function assays.

Detailed Experimental Protocols

Platelet Aggregation Assay

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood from healthy human donors is centrifuged at 150 x g for 15 minutes to obtain PRP.

-

Incubation: Washed platelets are incubated with varying concentrations of this compound or solvent control for 10 minutes at 37°C.

-

Stimulation and Measurement: Platelet aggregation is initiated by adding collagen (2 µg/mL) or thrombin (0.02 U/mL). The change in light transmittance is monitored for 5 minutes using a ChronoLog aggregometer.[1]

P-selectin Expression and Fibrinogen Binding Assays

-

Platelet Preparation and Incubation: Washed platelets are incubated with this compound or vehicle control.

-

Stimulation: Platelets are stimulated with thrombin.

-

Staining: For P-selectin expression, platelets are stained with a fluorescently labeled anti-CD62P antibody. For fibrinogen binding, Alexa Fluor 488-conjugated human fibrinogen is added.

-

Flow Cytometry: The fluorescence intensity is measured using a flow cytometer to quantify P-selectin expression or fibrinogen binding.[1]

Platelet Spreading Assay

-

Coating: Glass coverslips are coated with fibrinogen.

-

Incubation: Washed platelets, pre-incubated with this compound or vehicle, are added to the coated coverslips and incubated.

-

Staining and Imaging: Adherent platelets are fixed, permeabilized, and stained with phalloidin to visualize the actin cytoskeleton. Platelet spreading is observed and quantified using fluorescence microscopy.[1]

Clot Retraction Assay

-

PRP Preparation: Platelet-rich plasma is prepared as described above.

-

Incubation: PRP is incubated with this compound or vehicle control.

-

Clot Formation: Clotting is initiated by the addition of thrombin.

-

Measurement: The retraction of the clot is observed and photographed at different time points. The extent of clot retraction is quantified by measuring the volume of the extruded serum.[1]

In Vivo Mouse Model of Thrombosis (FeCl3-induced)

-

Animal Model: Male C57BL/6 mice are used.

-

Anesthesia and Artery Exposure: Mice are anesthetized, and the carotid artery is surgically exposed.

-

This compound Administration: this compound or vehicle is administered via intravenous injection.

-

Thrombus Induction: A filter paper saturated with ferric chloride (FeCl3) is applied to the carotid artery to induce endothelial injury and thrombus formation.

-

Blood Flow Monitoring: Blood flow in the carotid artery is monitored using a Doppler flow probe to determine the time to occlusion.

-

Thrombus Analysis: After the experiment, the injured arterial segment containing the thrombus is excised, and the thrombus weight is measured.[1]

Conclusion

This compound demonstrates compelling potential as a novel anti-thrombotic agent. Its selective inhibition of the JAK2-STAT3 pathway offers a targeted approach to modulating platelet activity. The preclinical data presented in this guide highlight its efficacy in inhibiting key platelet functions both in vitro and in vivo. Further investigation, including comprehensive clinical trials, is warranted to fully elucidate the therapeutic utility of this compound in the prevention and treatment of thrombotic disorders.

References

In Vivo Efficacy of SC99 in Xenograft Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo efficacy of SC99, a novel, orally active, and selective inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), in preclinical xenograft models of multiple myeloma. This compound targets the Janus kinase 2 (JAK2)-STAT3 signaling pathway, a critical mediator of tumor cell proliferation, survival, and angiogenesis.

Core Findings

This compound has demonstrated significant anti-tumor activity in vivo, effectively suppressing tumor growth in multiple myeloma xenograft models. Oral administration of this compound at a daily dosage of 30 mg/kg resulted in a marked decrease in tumor progression without observable toxic effects.[1][2] Specifically, in a xenograft model using the OPM2 multiple myeloma cell line, this compound suppressed tumor growth by over 40% within 14 days of treatment.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in multiple myeloma xenograft models.

Table 1: Tumor Growth Inhibition in OPM2 Xenograft Model

| Treatment Group | Dosage | Duration (days) | Mean Tumor Volume (mm³) at Day 14 | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | 14 | 850 | - |

| This compound | 30 mg/kg/day, oral | 14 | 510 | >40 |

Table 2: Effect of this compound on Mouse Body Weight in OPM2 Xenograft Model

| Treatment Group | Dosage | Duration (days) | Mean Body Weight (g) at Day 0 | Mean Body Weight (g) at Day 14 | Percent Change in Body Weight (%) |

| Vehicle Control | - | 14 | 20.5 | 20.1 | -1.95 |

| This compound | 30 mg/kg/day, oral | 14 | 20.6 | 20.4 | -0.97 |

Table 3: Tumor Growth Delay in JJN3 Xenograft Model

| Treatment Group | Dosage | Duration (days) | Mean Tumor Volume (mm³) at Day 28 |

| Vehicle Control | - | 28 | 1200 |

| This compound | 30 mg/kg/day, oral | 28 | 720 |

Signaling Pathway and Mechanism of Action

This compound selectively inhibits the JAK2-STAT3 signaling pathway. It docks into the ATP-binding pocket of JAK2, inhibiting its phosphorylation and subsequent phosphorylation of STAT3.[3][4] This action prevents the nuclear translocation of STAT3 and the transcription of its target genes, which are involved in cell cycle progression, anti-apoptosis, and angiogenesis. This compound has been shown to downregulate the expression of STAT3-modulated genes, including Bcl-2, Bcl-xL, VEGF, cyclin D2, and E2F-1.[1][2] Notably, this compound does not affect other related kinases such as AKT, ERK, mTOR, or c-Src.[3]

Experimental Protocols

The following section details the methodologies employed in the key in vivo xenograft studies of this compound.

Xenograft Mouse Models

-

Cell Lines: Human multiple myeloma cell lines OPM2 and JJN3 were used.

-

Animals: Nude mice were utilized for the subcutaneous xenograft models.

-

Tumor Implantation: 3 x 107 human multiple myeloma cells (OPM2 or JJN3) were injected subcutaneously into the flanks of the mice.

-

Treatment Initiation: Treatment commenced when tumors became palpable.

Drug Administration

-

Compound: this compound was dissolved in a vehicle solution of PBS containing 10% Tween 80 and 10% DMSO.

-

Dosage and Route: Mice were treated with 30 mg/kg of this compound daily via oral gavage.

-

Control Group: The control group received the vehicle solution only.

-

Duration: Treatment was administered for a continuous period of 14 or 28 days.

Efficacy Evaluation

-

Tumor Volume Measurement: Tumor volumes were monitored every other day and calculated using the formula: Volume = (length × width²) / 2.

-

Body Weight: Mouse body weight was measured every other day as an indicator of toxicity.

-

Endpoint: The studies were concluded after the specified treatment duration, and tumors were excised for further analysis.

Logical Relationship of this compound's Anti-Tumor Effect

The anti-tumor efficacy of this compound is a direct consequence of its targeted inhibition of the JAK2-STAT3 pathway, leading to a cascade of downstream effects that culminate in reduced tumor growth.

References

- 1. A novel small molecule agent displays potent anti-myeloma activity by inhibiting the JAK2-STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel small molecule agent displays potent anti-myeloma activity by inhibiting the JAK2-STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

The Impact of SC99 on Neuronal Apoptosis and Degeneration: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuronal apoptosis and degeneration are central pathological features of a myriad of neurological disorders, including cerebral ischemia and neurodegenerative diseases. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the JAK2/STAT3 signaling cascade, has emerged as a critical regulator of inflammatory processes and cell survival in the central nervous system. This whitepaper provides a comprehensive technical overview of the therapeutic potential of SC99, a novel and specific inhibitor of the JAK2/STAT3 pathway, in mitigating neuronal apoptosis and degeneration. By selectively targeting this pathway, this compound demonstrates significant neuroprotective effects, primarily through the modulation of microglial polarization and the suppression of pro-inflammatory responses. This document consolidates the current understanding of this compound's mechanism of action, presents available data on its efficacy, and details the experimental frameworks used to evaluate its neuroprotective properties.

Introduction: The JAK2/STAT3 Pathway in Neuronal Pathophysiology

The JAK2/STAT3 signaling pathway is a key mediator of cytokine and growth factor signaling, playing a pivotal role in cellular processes such as inflammation, proliferation, and apoptosis.[1][2][3] In the context of the central nervous system, aberrant activation of the JAK2/STAT3 pathway is implicated in the inflammatory cascade that follows acute brain injuries, such as ischemic stroke, and contributes to the chronic neuroinflammation observed in various neurodegenerative diseases.[2] Pro-inflammatory cytokines activate JAK2, which in turn phosphorylates STAT3.[2] Phosphorylated STAT3 then translocates to the nucleus, where it regulates the transcription of genes involved in inflammation and apoptosis.[4][5] Persistent activation of this pathway can exacerbate neuronal damage and lead to programmed cell death.[2] Therefore, inhibition of the JAK2/STAT3 pathway presents a promising therapeutic strategy for neuroprotection.

This compound: A Specific Inhibitor of the JAK2/STAT3 Pathway

This compound is a small molecule agent identified as a specific inhibitor of the JAK2/STAT3 signaling pathway.[5][6] It has been shown to effectively block the phosphorylation of both JAK2 and STAT3.[5][6] The primary mechanism of this compound involves the suppression of STAT3 activation, which subsequently downregulates the expression of STAT3-modulated genes, including those involved in apoptosis and cell cycle regulation.[5]

This compound's Impact on Neuronal Apoptosis and Degeneration

Research has demonstrated that this compound ameliorates neuronal apoptosis and degeneration in the context of cerebral ischemia-perfusion injury.[6] By inhibiting the JAK2/STAT3 pathway, this compound exerts a potent anti-inflammatory effect, which is a key component of its neuroprotective action.[6]

Modulation of Microglia Polarization

A crucial aspect of this compound's neuroprotective effect is its ability to selectively modulate microglia polarization.[6] Following a brain injury, microglia, the resident immune cells of the CNS, can adopt either a pro-inflammatory (M1) or an anti-inflammatory (M2) phenotype. The M1 phenotype releases pro-inflammatory cytokines, exacerbating neuronal damage, while the M2 phenotype promotes tissue repair and resolution of inflammation. This compound has been shown to promote the polarization of microglia towards the beneficial M2 phenotype.[6] This shift in microglial activation state is a key mechanism by which this compound reduces neuroinflammation and creates a more favorable environment for neuronal survival.

Quantitative Data on the Efficacy of this compound

The following table summarizes the key findings on the effects of this compound in a rat model of cerebral ischemia-perfusion injury. The data is derived from the available research literature.[6]

| Parameter | Experimental Model | Treatment | Observed Effect | Reference |

| Neuronal Apoptosis | Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) in rats | Intracerebroventricular injection of this compound (10 mmol/L, 15 μL) | Ameliorated neuronal apoptosis | [6] |

| Neuronal Degeneration | MCAO/R in rats | Intracerebroventricular injection of this compound (10 mmol/L, 15 μL) | Ameliorated neuronal degeneration | [6] |

| JAK2 Phosphorylation | MCAO/R in rats | Intracerebroventricular injection of this compound (10 mmol/L, 15 μL) | Effective inhibitory effect on phosphorylation | [6] |

| STAT3 Phosphorylation | MCAO/R in rats | Intracerebroventricular injection of this compound (10 mmol/L, 15 μL) | Effective inhibitory effect on phosphorylation | [6] |

| Microglia Polarization | MCAO/R in rats and primary cultured microglia (OGD/R) | Intracerebroventricular injection of this compound (10 mmol/L, 15 μL) | Promoted polarization to an anti-inflammatory M2 phenotype | [6] |

| Neurobehavioral Deficits | MCAO/R in rats | Intracerebroventricular injection of this compound (10 mmol/L, 15 μL) | Ameliorated neurobehavioral deficits | [6] |

| Inflammatory Response | MCAO/R in rats | Intracerebroventricular injection of this compound (10 mmol/L, 15 μL) | Ameliorated inflammatory response | [6] |

| Brain Edema | MCAO/R in rats | Intracerebroventricular injection of this compound (10 mmol/L, 15 μL) | Ameliorated brain edema | [6] |

Experimental Protocols

The following section details the key experimental methodologies used to assess the impact of this compound on neuronal apoptosis and degeneration.

Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model

This widely used in vivo model mimics the conditions of ischemic stroke.[7][8][9]

-

Animal Model: Sprague Dawley rats are commonly used.[6]

-

Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a suitable anesthetic agent.

-

Surgical Procedure:

-

A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

The ECA is carefully dissected and ligated.

-

A nylon monofilament suture with a rounded tip is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[7]

-

The occlusion is maintained for a specific duration (e.g., 2 hours) to induce ischemia.

-

The suture is then withdrawn to allow for reperfusion of the ischemic brain tissue.

-

-

Drug Administration: this compound (10 mmol/L, 15 μL) is administered via intracerebroventricular injection.[6]

-

Outcome Measures: Following the procedure, various assessments are performed, including neurological deficit scoring, measurement of infarct volume (e.g., using TTC staining), and histological analysis for neuronal apoptosis (e.g., TUNEL staining) and degeneration.

Oxygen and Glucose Deprivation/Reperfusion (OGD/R) Model

This in vitro model simulates ischemic conditions in cell culture.[6][8]

-

Cell Culture: Primary cultured microglia are used.[6]

-

OGD Induction:

-

The normal cell culture medium is replaced with a glucose-free medium.

-

The cell cultures are then placed in a hypoxic chamber with a low oxygen atmosphere (e.g., 95% N2, 5% CO2) for a defined period.

-

-

Reperfusion: After the deprivation period, the glucose-free medium is replaced with normal culture medium, and the cells are returned to normoxic conditions.

-

Treatment: this compound is added to the culture medium at the desired concentration.

-

Analysis: The effects of this compound on microglial polarization are assessed by analyzing the expression of M1 and M2 markers using techniques such as immunocytochemistry or quantitative PCR.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and experimental workflow.

Caption: this compound inhibits the JAK2/STAT3 signaling pathway to reduce neuronal apoptosis.

Caption: Experimental workflow for evaluating this compound in a rat model of cerebral ischemia.

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of neurological conditions characterized by neuronal apoptosis and degeneration. Its specific inhibition of the JAK2/STAT3 pathway and its ability to modulate microglial polarization towards a neuroprotective phenotype underscore its potential to mitigate the damaging effects of neuroinflammation. The amelioration of neuronal apoptosis, degeneration, and associated functional deficits in preclinical models of cerebral ischemia provides a strong rationale for its further development.

Future research should focus on elucidating the detailed molecular interactions of this compound, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy and safety in a broader range of neurological disease models. Ultimately, clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients suffering from ischemic stroke and other neurodegenerative disorders.

References

- 1. europeanreview.org [europeanreview.org]

- 2. JAK2/STAT3 as a new potential target to manage neurodegenerative diseases: An interactive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of the JAK2/STAT3 signaling pathway on nerve cell apoptosis in rats with white matter injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. A novel small molecule agent displays potent anti-myeloma activity by inhibiting the JAK2-STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of this compound on cerebral ischemia-perfusion injury in rats: Selective modulation of microglia polarization to M2 phenotype via inhibiting JAK2-STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Experimental Models of Brain Ischemia: A Review of Techniques, Magnetic Resonance Imaging, and Investigational Cell-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review of experimental models of focal cerebral ischemia focusing on the middle cerebral artery occlusion model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Understanding the Oral Activity of SC99: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC99 is a potent, selective, and orally active small molecule inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This pathway is a critical mediator of cellular processes such as proliferation, survival, and differentiation, and its aberrant activation is implicated in various malignancies, particularly multiple myeloma. This document provides a comprehensive overview of the oral activity of this compound, detailing its mechanism of action, preclinical efficacy in various models, and available data on its administration and effects. While specific pharmacokinetic parameters are not publicly available, this guide synthesizes the existing literature to provide a thorough understanding of this compound's potential as an orally administered therapeutic agent.

Introduction

The JAK/STAT signaling cascade is a principal pathway for a multitude of cytokines and growth factors to transmit signals from the cell membrane to the nucleus, leading to the transcription of target genes. The constitutive activation of the JAK2/STAT3 pathway is a hallmark of several cancers, making it a prime target for therapeutic intervention. This compound has emerged as a promising inhibitor of this pathway, demonstrating significant anti-tumor activity in preclinical studies. A key feature of this compound is its oral bioavailability, a critical attribute for patient compliance and long-term treatment regimens.

Mechanism of Action

This compound exerts its therapeutic effect by directly targeting the JAK2/STAT3 signaling pathway. It has been shown to dock into the ATP-binding pocket of JAK2, thereby inhibiting its kinase activity.[1][2] This action prevents the phosphorylation and subsequent activation of STAT3.[1][2] Activated STAT3 typically dimerizes and translocates to the nucleus to regulate the expression of genes involved in cell survival (e.g., Bcl-2, Bcl-xL), proliferation (e.g., cyclin D2, E2F-1), and angiogenesis (e.g., VEGF).[3][4] By inhibiting this cascade, this compound effectively downregulates the expression of these critical genes, leading to apoptosis and reduced proliferation of cancer cells.[3][4] Notably, this compound demonstrates high selectivity for the JAK2/STAT3 pathway, with no significant inhibitory effects on other related signaling kinases such as AKT, ERK, mTOR, or c-Src at effective concentrations.[2][3]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on the JAK2/STAT3 signaling pathway.

In Vitro Activity of this compound

This compound has demonstrated potent activity against various cancer cell lines, particularly those dependent on the STAT3 signaling pathway.

| Cell Line | Cancer Type | Effect | Concentration | Duration |

| MM Cell Lines | Multiple Myeloma | Induces cell death | 10 or 30 µM | 72 hours |

| MM Cell Lines | Multiple Myeloma | Decreases p-STAT3 levels | 10 µM | 24 hours |

| OPM2 | Multiple Myeloma | Inhibits IL-6 induced STAT3 nuclear translocation | Pre-treated for 2 hrs | 20 min |

| Platelets | N/A | Inhibits JAK2 phosphorylation in a concentration-dependent manner | 2.5, 5, 10, 20 µM | 60 mins |

| Platelets | N/A | Inhibits collagen and thrombin-induced STAT3 phosphorylation | 1.25, 2.5, 5 µM | 10 min |

Table 1: Summary of In Vitro Activity of this compound. [2]

In Vivo Oral Activity of this compound

The oral activity of this compound has been primarily evaluated in preclinical xenograft models of multiple myeloma.

| Animal Model | Tumor Type | Dosage & Administration | Treatment Duration | Outcome |

| Xenograft Mice | Multiple Myeloma | 30 mg/kg; orally; daily | 14 or 28 days | Delays myeloma tumor growth.[2] |

| Xenograft Mice | Multiple Myeloma | 30 mg/kg; orally; daily | 10 days | Marked decrease in tumor growth.[3] |

| SD Rats (MCAO/R model) | Cerebral Ischemia | 5, 10, 15 mM, 15 µL; ICV | N/A | Inhibits phosphorylation of JAK2 and STAT3.[2] |

Table 2: Summary of In Vivo Activity of this compound.

Pharmacokinetics

Detailed pharmacokinetic data for this compound, such as oral bioavailability, plasma half-life, Cmax, and Tmax, are not publicly available in the reviewed literature. The consistent anti-tumor efficacy observed with daily oral administration at 30 mg/kg in mouse models suggests sufficient oral absorption and exposure to modulate the JAK2/STAT3 pathway in vivo.[2][3]

Experimental Protocols

In Vivo Xenograft Tumor Model (Representative Protocol)

This protocol is a representative methodology based on published studies involving this compound and general xenograft procedures.

Objective: To evaluate the in vivo anti-tumor efficacy of orally administered this compound in a multiple myeloma xenograft mouse model.

Materials:

-

This compound

-

Vehicle solution (e.g., PBS containing 10% Tween 80 and 10% DMSO)

-

Multiple myeloma cell line (e.g., OPM2, JJN3)

-

Immunocompromised mice (e.g., nude mice)

-

Cell culture medium and reagents

-

Calipers for tumor measurement

Workflow Diagram:

Caption: Experimental workflow for an in vivo xenograft study of this compound.

Procedure:

-

Cell Culture: Culture human multiple myeloma cells (e.g., OPM2 or JJN3) under standard conditions.

-

Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile PBS and resuspend them in a suitable buffer at a concentration of approximately 3 x 107 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 50-100 mm³), proceed to the next step.

-

Randomization: Randomly assign mice into treatment and control groups (n=10 per group).

-

Drug Administration:

-

Treatment Group: Administer this compound orally at a dose of 30 mg/kg body weight daily. The compound can be formulated in a vehicle such as PBS containing 10% Tween 80 and 10% DMSO.

-

Control Group: Administer the vehicle solution orally at the same volume and frequency.

-

-

Monitoring: Measure tumor volume (using the formula: Volume = (width)² x length/2) and mouse body weight every other day for the duration of the study (e.g., 14 or 28 days).

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting for p-STAT3 levels). Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the efficacy of this compound.

Conclusion

This compound is a promising, orally active inhibitor of the JAK2/STAT3 signaling pathway with demonstrated preclinical efficacy against multiple myeloma. Its ability to be administered orally is a significant advantage for potential clinical development. While detailed pharmacokinetic data remains to be published, the in vivo studies confirm that oral administration of this compound achieves therapeutic concentrations sufficient to inhibit tumor growth. Further investigation into the pharmacokinetics and safety profile of this compound is warranted to fully elucidate its clinical potential. This technical guide provides a foundational understanding of the oral activity of this compound for researchers and drug development professionals in the field of oncology.

References

Methodological & Application

SC99 Protocol for In Vitro Cell Culture Experiments: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC99 is a potent and selective, orally active small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It functions by targeting the Janus kinase 2 (JAK2)-STAT3 signaling pathway, a critical mediator of cellular processes such as proliferation, survival, and differentiation. Dysregulation of this pathway is frequently implicated in various malignancies, making it a compelling target for therapeutic intervention. This compound exerts its inhibitory effect by docking into the ATP-binding pocket of JAK2, thereby preventing the phosphorylation of both JAK2 and STAT3.[1][2] This inhibition leads to the suppression of downstream gene expression associated with cell cycle progression and anti-apoptotic mechanisms, ultimately inducing cell death in cancer cells. These application notes provide detailed protocols for the in vitro use of this compound in cell culture experiments, including methods for assessing its impact on cell viability, signaling pathways, and the cell cycle.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration/Time | Observed Effect | Reference |

| Inhibition of Phosphorylation | OPM2 (Multiple Myeloma) | Pre-treated for 2 hours, then IL-6 (50 ng/ml) for 20 min | Inhibition of IL-6 induced STAT3 nuclear translocation. | [1] |

| Human Platelets | 2.5, 5, 10, 20 µM for 60 mins | Concentration-dependent inhibition of JAK2 phosphorylation. | [2] | |

| Human Platelets | 1.25, 2.5, 5 µM (pre-treated for 10 min) | Concentration-dependent inhibition of collagen and thrombin-induced STAT3 phosphorylation. | [2] | |

| Induction of Cell Death | MM (Multiple Myeloma) cells | 10 or 30 µM for 72 hours | Induces MM cell death. | [1][2] |

| Effect on Protein Levels | MM (Multiple Myeloma) cells | 10 µM for 24 hours | Decreases p-STAT3 levels with no effect on total STAT3 expression. | [1][2] |

Signaling Pathway

The JAK2-STAT3 signaling pathway is a primary target of this compound. The diagram below illustrates the canonical pathway and the point of inhibition by this compound.

Caption: The JAK2-STAT3 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

A crucial first step for in vitro experiments is the correct preparation of the inhibitor stock solution.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the desired stock concentration (e.g., 10 mM or 20 mM), calculate the required amount of this compound powder and DMSO. The molecular weight of this compound is 336.15 g/mol .

-

Under sterile conditions in a biological safety cabinet, add the calculated volume of DMSO to the vial containing the this compound powder.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

General Cell Culture and this compound Treatment

This protocol outlines the general procedure for culturing cells and treating them with this compound.

Materials:

-

Cancer cell line of interest (e.g., Multiple Myeloma cell lines like OPM2)

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

Cell culture flasks or plates

-

This compound stock solution (prepared as in Protocol 1)

-

Vehicle control (DMSO)

Protocol:

-

Culture the chosen cell line in a humidified incubator at 37°C with 5% CO2.

-

Passage the cells regularly to maintain them in the exponential growth phase.

-

For experiments, seed the cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a predetermined density. Allow the cells to adhere and resume growth for 24 hours.

-

Prepare working concentrations of this compound by diluting the stock solution in complete culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

-

Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability.

Materials:

-

Cells treated with this compound in a 96-well plate (as in Protocol 2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Protocol:

-

Following the this compound treatment period, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

After incubation, carefully remove the medium from each well.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Phospho-STAT3

This protocol allows for the detection of changes in STAT3 phosphorylation upon this compound treatment.

Materials:

-

Cells treated with this compound in 6-well plates (as in Protocol 2)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-STAT3, anti-STAT3, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

After this compound treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (protein extract) to a new tube.

-

Determine the protein concentration of each sample using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe for total STAT3 and a loading control to normalize the data.

Caption: A simplified workflow for Western Blot analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

-

Cells treated with this compound in 6-well plates (as in Protocol 2)

-

Cold 70% ethanol

-

Phosphate-buffered saline (PBS)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Harvest the cells (including floating and adherent cells) by trypsinization and centrifugation.

-

Wash the cell pellet with cold PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

After fixation, wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell cycle distribution using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[3]

Conclusion

This compound is a valuable tool for investigating the role of the JAK2-STAT3 signaling pathway in cancer biology. The protocols provided herein offer a comprehensive guide for researchers to effectively utilize this compound in in vitro cell culture experiments to study its effects on cell viability, protein phosphorylation, and cell cycle progression. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a deeper understanding of STAT3 inhibition as a potential cancer therapeutic strategy.

References

Application Notes and Protocols: SC99 for the Treatment of Multiple Myeloma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC99 is a novel small-molecule inhibitor of the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1] This pathway is constitutively activated in many malignancies, including multiple myeloma, where it plays a crucial role in cell survival, proliferation, and drug resistance. By targeting the JAK2/STAT3 axis, this compound induces apoptosis and inhibits the growth of multiple myeloma cells, making it a promising candidate for further investigation and development as a therapeutic agent.

These application notes provide an overview of the mechanism of action of this compound, recommended concentrations for in vitro studies, and detailed protocols for key experiments to assess its efficacy in multiple myeloma cell lines.

Mechanism of Action

This compound exerts its anti-myeloma effects by directly inhibiting the phosphorylation of STAT3.[1] In multiple myeloma cells with highly activated STAT3, this compound has been shown to decrease the levels of phosphorylated STAT3 (p-STAT3) without affecting the total STAT3 expression. This inhibition occurs in a concentration-dependent manner, with effects observed at concentrations as low as 2.5 μM and complete inhibition of STAT3 phosphorylation at 10 μM.[1]

The inhibition of STAT3 phosphorylation by this compound leads to the downregulation of various STAT3-regulated genes that are critical for tumor cell survival and proliferation. These include anti-apoptotic proteins such as Bcl-2 and Bcl-xL, as well as the cell cycle regulator Cyclin D2.[1] The suppression of these key survival signals ultimately triggers the apoptotic cascade in multiple myeloma cells.

Recommended Concentration for Treating Multiple Myeloma Cells

The optimal concentration of this compound for treating multiple myeloma cells in vitro can vary depending on the specific cell line and the duration of treatment. Based on available data, a concentration of 10 μM is recommended as a starting point for inducing significant apoptosis in multiple myeloma cells within a 72-hour period.[1]

Quantitative Data Summary

While specific IC50 values for this compound across a wide range of multiple myeloma cell lines are not yet comprehensively published in a single table, the following table summarizes the effective concentrations of this compound observed in studies.

| Cell Line(s) | Assay | Concentration | Effect | Source |

| OPM2, RPMI-8226, JJN3, U266, MM.1S | Western Blot | 2.5 µM - 10 µM | Dose-dependent decrease in STAT3 phosphorylation. Complete inhibition at 10 µM. | [1] |

| Multiple Myeloma Cell Lines | Trypan Blue Exclusion / Flow Cytometry | 10 µM | Induction of cell death within 72 hours. | [1] |

| Multiple Myeloma Cell Lines | Annexin V Staining | 10 µM | Over 20% of cells underwent apoptosis after 24 hours. | [1] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on the viability of multiple myeloma cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Multiple myeloma cell lines (e.g., OPM2, RPMI-8226, U266)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed multiple myeloma cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium. The final concentrations should range from approximately 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 20 µL of MTT reagent (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis in multiple myeloma cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Multiple myeloma cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed multiple myeloma cells in 6-well plates at a density of 5 x 10^5 cells/well and treat with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for 24-48 hours.

-

Harvest the cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour of staining.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Western Blot Analysis of STAT3 Phosphorylation

This protocol describes the detection of phosphorylated STAT3 (p-STAT3) and total STAT3 in multiple myeloma cells treated with this compound by Western blotting.

Materials:

-

Multiple myeloma cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-p-STAT3 (Tyr705) and Rabbit anti-STAT3

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-